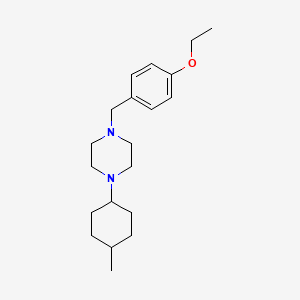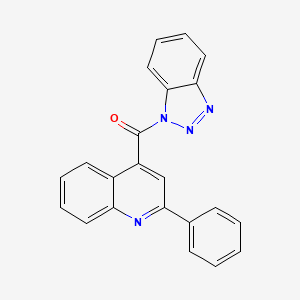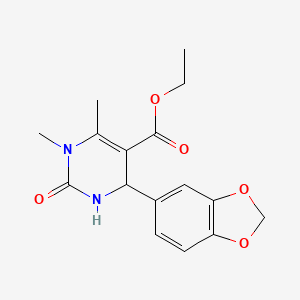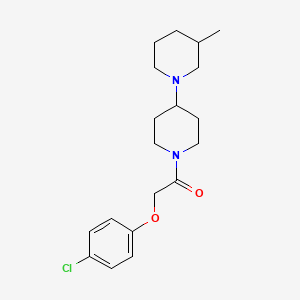![molecular formula C26H28N2O B10884709 3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884709.png)
3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE is a complex organic compound that belongs to the class of isoquinolinyl derivatives. This compound is characterized by its unique structure, which includes an isoquinoline moiety fused with a piperidine ring and a naphthylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on different biological systems.
Medicine: Due to its unique structure, it may have pharmacological properties that could be explored for therapeutic purposes.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with receptors or enzymes, leading to various biological effects .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydro structure and have been studied for their biological activity.
1(2H)-Naphthalenone, 3,4-dihydro-: This compound has a similar naphthalene core and is used in various chemical reactions.
Uniqueness
What sets 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE apart is its unique combination of an isoquinoline moiety, a piperidine ring, and a naphthylmethyl group
属性
分子式 |
C26H28N2O |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C26H28N2O/c29-26(28-16-14-20-7-1-2-9-22(20)19-28)24-12-6-15-27(18-24)17-23-11-5-10-21-8-3-4-13-25(21)23/h1-5,7-11,13,24H,6,12,14-19H2 |
InChI 键 |
VLIHKSXDDPUCHU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C5C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)
![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10884660.png)
![Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)




![N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10884687.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884713.png)

